2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid
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Overview
Description
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, where a precursor molecule undergoes a ring-closing reaction to form the oxetane ring . This can be achieved through various cyclization strategies, including the use of epoxide ring opening and subsequent ring-closing reactions .
Industrial Production Methods
Industrial production of oxetane derivatives often involves scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of catalytic processes and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or branched products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like nitric acid, and reducing agents such as hydrogen gas in the presence of a catalyst . Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of diols, while reduction can result in the formation of alcohols or ethers .
Scientific Research Applications
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Oxetane-3,3-diylbis(ethan-1-ol)]: This compound features a similar oxetane ring but with different substituents, leading to variations in its chemical and physical properties.
3-Substituted Oxetanes: These compounds have different substituents on the oxetane ring, which can affect their reactivity and applications.
Uniqueness
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid is unique due to its specific combination of the oxetane ring and dibenzoic acid moieties. This structure imparts distinct properties such as high stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
193554-39-1 |
---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[[3-[(2-carboxyphenoxy)methyl]oxetan-3-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C19H18O7/c20-17(21)13-5-1-3-7-15(13)25-11-19(9-24-10-19)12-26-16-8-4-2-6-14(16)18(22)23/h1-8H,9-12H2,(H,20,21)(H,22,23) |
InChI Key |
GAXMKMLASOSSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COC2=CC=CC=C2C(=O)O)COC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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